Product packaging for Ziprasidone N-oxide(Cat. No.:)

Ziprasidone N-oxide

Cat. No.: B13432211
M. Wt: 428.9 g/mol
InChI Key: XIEQKITXJALFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Distinct Chemical Entity in Ziprasidone (B1663615) Analysis

Ziprasidone N-oxide is chemically known as 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one. scbt.com It is recognized as a major metabolite and a degradation impurity of ziprasidone. researchgate.net In the analysis of ziprasidone, it is crucial to distinguish this compound from the parent drug and other related substances to ensure the quality, safety, and efficacy of the pharmaceutical product. The development of selective analytical methods is therefore essential for its accurate identification and quantification.

Table 1: Chemical and Physical Properties

Property Value
Alternate Name 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one scbt.com
CAS Number 188797-76-4 scbt.compharmaffiliates.com
Molecular Formula C21H21ClN4O2S scbt.compharmaffiliates.com
Molecular Weight 428.94 g/mol scbt.compharmaffiliates.com

Significance in Preclinical Drug Metabolism Studies

The metabolism of ziprasidone is extensive and complex, occurring through several pathways. drugbank.comnewdrugapprovals.org Ziprasidone is primarily metabolized by aldehyde oxidase (approximately two-thirds) and, to a lesser extent, by the cytochrome P450 isoenzyme CYP3A4 (approximately one-third). mdpi.comnih.gov This process results in the formation of several metabolites, with this compound being a notable product of oxidation. researchgate.netdrugbank.com

Relevance in Pharmaceutical Impurity Profiling and Degradation Product Characterization

Ziprasidone is known to be an unstable compound, susceptible to degradation under various conditions. researchgate.net this compound is identified as a significant degradation impurity of ziprasidone. researchgate.netakjournals.com The position next to the lactam carbonyl in the ziprasidone molecule is susceptible to nucleophiles, which facilitates the formation of oxidative degradation products like this compound. researchgate.net

Impurity profiling is a critical aspect of pharmaceutical quality control. The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug product. Therefore, regulatory bodies require thorough characterization and control of impurities. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is essential for the simultaneous determination of ziprasidone and its impurities, including this compound. akjournals.comakjournals.com These methods allow for the sensitive and selective quantification of impurities, ensuring that they are within acceptable limits. akjournals.comakjournals.com

Table 2: Analytical Methods for Ziprasidone and its Impurities

Analytical Method Purpose Reference
UHPLC-MS/MS Simultaneous determination of ziprasidone and its main impurities. akjournals.com akjournals.com
HPLC with UV detection Quantitative determination of ziprasidone in raw materials and pharmaceuticals. akjournals.com akjournals.com
HPTLC Analysis of ziprasidone in capsules. researchgate.net researchgate.net
Capillary Electrophoresis (CE) Quantitative determination of ziprasidone. akjournals.com akjournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN4O2S B13432211 Ziprasidone N-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)

InChI Key

XIEQKITXJALFOJ-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-]

Origin of Product

United States

Chemical Synthesis and Derivatization Approaches of Ziprasidone N Oxide

Synthetic Methodologies for Ziprasidone (B1663615) N-oxide

The generation of Ziprasidone N-oxide is principally achieved through the direct oxidation of the parent drug, Ziprasidone. This transformation targets one of the nitrogen atoms within the piperazine (B1678402) ring, specifically the one distal to the benzisothiazole moiety.

Specific Reaction Pathways and Precursors in its Preparation

The primary precursor for the synthesis of this compound is Ziprasidone itself. The reaction involves the selective oxidation of the tertiary amine in the piperazine ring to an N-oxide. This is a common metabolic pathway for many drugs containing a piperazine scaffold.

While specific, detailed laboratory procedures for the synthesis of this compound are not extensively published in peer-reviewed literature, the general approach involves the use of a suitable oxidizing agent. Common reagents for this type of transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. smatrix.comgoogle.com The reaction would typically be carried out in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at controlled temperatures to prevent over-oxidation or degradation of the starting material and product.

The reaction pathway can be summarized as follows: Ziprasidone + Oxidizing Agent → this compound

The choice of oxidizing agent and reaction conditions is critical to ensure the selective formation of the N-oxide without affecting other oxidizable sites in the molecule, such as the sulfur atom in the benzisothiazole ring.

Comparison with Synthesis of Related Oxidative Derivatives

Other significant oxidative derivatives of Ziprasidone include Ziprasidone sulfoxide (B87167) and Ziprasidone sulfone. drugbank.com These compounds result from the oxidation of the sulfur atom in the benzisothiazole ring.

The synthesis of Ziprasidone sulfoxide and sulfone also starts with Ziprasidone as the precursor. According to patent literature, these derivatives can be obtained by the oxidation of Ziprasidone with a peroxide. google.com The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, using a milder oxidizing agent or a limited amount may favor the formation of the sulfoxide, while a stronger oxidizing agent or an excess amount would lead to the sulfone.

The key difference in the synthesis of these derivatives lies in the site of oxidation:

This compound: Oxidation occurs at the piperazine nitrogen.

Ziprasidone sulfoxide/sulfone: Oxidation occurs at the benzisothiazole sulfur.

Achieving selectivity between N-oxidation and S-oxidation can be challenging and may depend on the specific oxidant used and the fine-tuning of reaction parameters such as temperature and pH.

Strategies for Preparation of Standards and Reference Materials for Analytical Purposes

The availability of highly pure and well-characterized this compound is essential for its use as a reference standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). daicelpharmastandards.com These standards are necessary for the accurate identification and quantification of this impurity in Ziprasidone drug substances and finished products.

The preparation of a certified reference material (CRM) of this compound involves several key steps:

Chemical Synthesis and Purification: The compound is first synthesized, likely through the controlled oxidation of Ziprasidone as described above. Following the synthesis, a rigorous purification process is employed. This may involve techniques such as column chromatography, recrystallization, or preparative HPLC to achieve a very high level of chemical purity.

Comprehensive Characterization: The identity and structure of the purified this compound are unequivocally confirmed using a battery of spectroscopic techniques. These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure and the position of the N-oxide group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Purity Determination: The purity of the reference standard is determined using high-resolution analytical techniques, most commonly HPLC. The area percentage of the main peak is used to assign a purity value.

Certification: For a material to be designated as a Certified Reference Material (CRM), its preparation and characterization must adhere to stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This ensures the traceability and uncertainty of the certified value. The certificate of analysis for a CRM provides comprehensive information on its identity, purity, and the methods used for its characterization. daicelpharmastandards.com

Several pharmaceutical standard suppliers offer this compound as a reference material, which has undergone this rigorous process of synthesis, purification, and characterization.

Biotransformation Pathways and Enzymatic Formation of Oxidative Metabolites

In Vitro Metabolic Studies of Ziprasidone (B1663615) Leading to Oxidized Forms

In vitro studies utilizing human liver subcellular fractions, such as microsomes and cytosol, have been instrumental in elucidating the metabolic fate of ziprasidone. psychopharmacologyinstitute.comnih.gov These studies have identified two primary oxidative routes and a significant reductive pathway. nih.govfrontiersin.orgnih.gov

The oxidative metabolism of ziprasidone is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govfrontiersin.orgnih.govfda.govnih.govnih.gov In vitro experiments using human liver microsomes and recombinant enzymes have confirmed that CYP3A4 is the major contributor to the oxidation of ziprasidone. psychopharmacologyinstitute.comfda.govhres.cahres.ca This enzymatic action leads to the formation of key oxidative metabolites, including ziprasidone sulfoxide (B87167) and ziprasidone sulfone. nih.govdrugbank.comnih.govsantaclaracounty.govclevelandclinicmeded.com Studies using isoform-selective inhibitors have further solidified the primary role of CYP3A4 in the generation of these metabolites. nih.govnih.gov While CYP3A4 is central, it is estimated to mediate less than one-third of the total metabolic clearance of ziprasidone. psychopharmacologyinstitute.comfda.govfda.gov

While CYP3A4 is the principal oxidative enzyme, studies suggest a minor contribution from CYP1A2 in the oxidative metabolism of ziprasidone. psychopharmacologyinstitute.comfda.govhres.cahres.caclevelandclinicmeded.com However, the predominant metabolic pathway for ziprasidone is actually reductive, catalyzed by the cytosolic enzyme aldehyde oxidase, with glutathione (B108866) also playing a role in a chemical reduction process. nih.govpsychopharmacologyinstitute.comfda.govfda.govnih.govresearchgate.net This reductive pathway is responsible for about two-thirds of ziprasidone's clearance. psychopharmacologyinstitute.comfda.gov The existence of these two distinct and competing enzyme systems—CYP3A4 for oxidation and aldehyde oxidase for reduction—is a key feature of ziprasidone's metabolism. nih.gov

Kinetic studies have been performed to determine the efficiency of the enzymatic reactions involved in ziprasidone's oxidative metabolism. In human liver microsomes (HLM), the formation of the major oxidative metabolite, ziprasidone sulfoxide (measured as the sum of the sulfoxide and sulphone forms), was found to follow Michaelis-Menten kinetics. nih.gov

One study reported an apparent Michaelis constant (Km) of 235 μM and a maximum velocity (Vmax) of 1.14 nmol/mg protein/min for the formation of ziprasidone sulfoxide. nih.govnih.gov Another investigation focusing on ziprasidone metabolism in HLM determined a Km of 7.67 ± 3.54 μM and a Vmax of 0.74 ± 0.23 pmol/min/μg. frontiersin.orgfrontiersin.org In rat liver microsomes (RLM), the Km for ziprasidone was measured at 10.02 ± 4.53 μM, with a Vmax of 1.16 ± 0.22 pmol/min/μg. frontiersin.orgfrontiersin.org Kinetic analysis produced a monophasic Lineweaver-Burk plot, suggesting a single CYP isoform, identified as CYP3A4, is primarily responsible for sulfoxide formation. nih.gov

Enzyme Kinetic Parameters for Ziprasidone Metabolism
SystemKm (μM)VmaxReference
Human Liver Microsomes2351.14 nmol/mg protein/min nih.gov, nih.gov
Human Liver Microsomes7.67 ± 3.540.74 ± 0.23 pmol/min/μg frontiersin.org, frontiersin.org
Rat Liver Microsomes10.02 ± 4.531.16 ± 0.22 pmol/min/μg frontiersin.org, frontiersin.org

Contribution of Other Enzymatic Systems to Oxidative Biotransformation

Identification of Oxidative Metabolites (e.g., Ziprasidone Sulfoxide) in Preclinical Biological Matrices

Following administration, ziprasidone is extensively metabolized, with twelve metabolites having been identified in human urine and serum. drugbank.comnih.gov The primary CYP-mediated oxidative metabolites identified in human liver microsomes are ziprasidone sulfoxide, ziprasidone sulfone, and oxindole (B195798) acetic acid. nih.govnih.gov Ziprasidone sulfoxide and ziprasidone sulfone are the major circulating metabolites found in human serum and are also major metabolites in preclinical species. psychopharmacologyinstitute.comnih.gov Other significant metabolites resulting from various pathways include benzisothiazole piperazine (B1678402) (BITP) sulfoxide, BITP-sulphone, and S-methyl-dihydroziprasidone. psychopharmacologyinstitute.comfda.gov

Major Oxidative Metabolites of Ziprasidone
Metabolite NameAbbreviationPathwayReference
Ziprasidone Sulfoxide-Sulfur Oxidation drugbank.com, psychopharmacologyinstitute.com, nih.gov, nih.gov, nih.gov
Ziprasidone Sulfone-Sulfur Oxidation drugbank.com, nih.gov, nih.gov, nih.gov
Oxindole Acetic AcidOX-COOHN-dealkylation & Oxidation drugbank.com, nih.gov, nih.gov
Benzisothiazole piperazine-sulfoxideBITP sulfoxideN-dealkylation & Oxidation drugbank.com, psychopharmacologyinstitute.com
Benzisothiazole piperazine-sulfoneBITP sulfoneN-dealkylation & Oxidation drugbank.com, psychopharmacologyinstitute.com
S-Methyl-dihydro-ziprasidone-sulfoxide-Reductive Cleavage & Oxidation drugbank.com

Inter-species Comparison of Oxidative Biotransformation Pathways in Preclinical Models

The metabolism of ziprasidone has been investigated in humans as well as preclinical species such as rats and dogs. nih.govresearchgate.net The major circulating metabolites, ziprasidone sulfoxide and sulphone, are consistent across these species. nih.govnih.gov In vitro studies showed that a major metabolite formed from the incubation of ziprasidone in the hepatic cytosolic fractions of rat, dog, and human was a product of reductive cleavage. nih.govresearchgate.net However, some inter-species differences in metabolism have been noted. For instance, studies comparing rat and human liver microsomes revealed variations in the kinetic parameters of ziprasidone metabolism, which may stem from differences in CYP3A activity between the species. nih.govfrontiersin.org While Han Chinese patients have been observed to have a slower metabolism of ziprasidone compared to other groups, this is not thought to be due to genetic polymorphisms in aldehyde oxidase, which is not known to have functionally significant variations. nih.gov

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Ziprasidone (B1663615) N-oxide from its parent compound, Ziprasidone, and other related impurities. Various methods have been developed to achieve efficient separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of Ziprasidone and its impurities, including Ziprasidone N-oxide. Several studies have established HPLC-UV methods capable of separating these compounds. akjournals.comakjournals.com These methods often utilize reversed-phase columns, such as C8 or C18, to achieve separation. nih.govajper.comitmedicalteam.pljetir.org

The mobile phase composition is a critical parameter and is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ajper.comitmedicalteam.pljetir.org The pH of the mobile phase can significantly influence the retention and elution order of the compounds. akjournals.com For instance, one method employed a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 v/v ratio with a flow rate of 1.0 mL/min for the separation. jetir.org Another study utilized a mobile phase consisting of methanol and acetonitrile (60:40 v/v) with a Thermo C18 column, also at a flow rate of 1.0 mL/min. ajper.com UV detection is commonly performed at wavelengths around 254 nm or 315 nm. nih.govajper.comjetir.org

A specific HPLC-UV method demonstrated good sensitivity for what was termed "oxy-ziprasidone," which corresponds to an oxidized form like the N-oxide, with a limit of detection (LOD) of less than 0.00002 mg/mL and a limit of quantification (LOQ) of less than 0.00006 mg/mL. researchgate.net

Table 1: Examples of HPLC-UV Methods for Ziprasidone and Impurities

ParameterMethod 1Method 2Method 3
Column Thermo C18 (4.6 x 250mm, 5µm)C18RP-C8 (250x4.6mm, 5µm)
Mobile Phase Methanol:Acetonitrile (60:40 v/v)Acetonitrile:Phosphate buffer (pH 3.0) (60:40 v/v)Potassium dihydrogen phosphate buffer (pH 4.5):Acetonitrile (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 254 nm315 nm247 nm
Reference ajper.com jetir.org itmedicalteam.pl

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For enhanced sensitivity in biological matrices, HPLC with fluorescence detection has been utilized for the determination of Ziprasidone. ajper.com While specific applications focusing solely on this compound are less detailed in available literature, the principles can be extended. Fluorescence detection offers higher sensitivity compared to UV detection for compounds that fluoresce. ajper.com This method would require the determination of the optimal excitation and emission wavelengths for this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Selective and Sensitive Determination

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands out as a highly selective and sensitive method for the simultaneous determination of Ziprasidone and its impurities, including this compound. akjournals.comakjournals.comceon.rs This technique offers shorter analysis times and reduced solvent consumption compared to traditional HPLC. akjournals.com

A validated UHPLC-MS/MS method successfully separated Ziprasidone and five of its main impurities. akjournals.comceon.rs The separation was achieved on an Acquity UPLC BEH C18 column (50×2.1 mm, 1.7 μm) with a gradient elution. The mobile phase consisted of 10mM ammonium formate (B1220265) buffer (pH 4.7) and acetonitrile, with a flow rate of 300 µL/min. The total analysis runtime was a mere 7 minutes. ceon.rs

The power of MS/MS detection lies in its ability to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). For this compound (referred to as Zip-oxide or impurity II), the selected transition was from a precursor ion with a mass-to-charge ratio (m/z) of 427.9 to a product ion of m/z 177.0. akjournals.comresearchgate.net This high specificity allows for accurate quantification even in complex matrices. The method demonstrated linearity, accuracy, and precision, making it suitable for purity control in raw materials and dosage forms. ceon.rs

Table 2: UHPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column Acquity UPLC BEH C18 (50×2.1 mm, 1.7 μm)
Mobile Phase Gradient with 10mM ammonium formate buffer (pH 4.7) and acetonitrile
Flow Rate 300 µL/min
Analysis Time 7 minutes
Precursor Ion (m/z) 427.9
Product Ion (m/z) 177.0
Reference akjournals.comceon.rsresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable for the separation and determination of Ziprasidone and its impurities. researchgate.netresearchgate.netbg.ac.rs These methods are relatively simple and cost-effective.

One developed TLC method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of toluene-methanol-glacial acetic acid (7.5:0.5:0.5 v/v/v). researchgate.netbg.ac.rs This system was able to separate Ziprasidone from five of its impurities, including the oxidation product (Impurity II, corresponding to this compound). Densitometric scanning was performed at 250 nm and 320 nm for quantification. researchgate.net Another HPTLC method used silica gel 60 F254 plates with a mobile phase of toluene:glacial acetic acid:methanol (6:0.3:3 v/v/v) and densitometric detection at 317 nm. researchgate.net

The retention factor (Rf) values allow for the identification of the separated compounds. These methods have been validated and found to be suitable for the purity screening of Ziprasidone in pharmaceutical formulations. researchgate.net

Table 3: TLC/HPTLC Methods for the Separation of Ziprasidone and its Impurities

ParameterMethod 1 (TLC)Method 2 (HPTLC)
Stationary Phase Silica gel 60 F254Silica gel 60 F254
Mobile Phase Toluene:Methanol:Glacial Acetic Acid (7.5:0.5:0.5 v/v/v)Toluene:Glacial Acetic Acid:Methanol (6:0.3:3 v/v/v)
Detection Densitometric scanning at 250 nm and 320 nmDensitometric scanning at 317 nm
Reference researchgate.netbg.ac.rs researchgate.net

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has been applied to the analysis of Ziprasidone in pharmaceutical formulations. researchgate.netnih.gov This technique separates ions based on their electrophoretic mobility in an electric field. While literature specifically detailing the separation of this compound is limited, the method's applicability to the parent compound suggests its potential for analyzing its oxidized metabolites. akjournals.comakjournals.comajper.com

A study on Ziprasidone analysis by CZE found that a formate buffer at pH 3.0 provided optimal separation with run times of about 3 minutes. nih.gov At higher pH values (above 5), peak tailing and disappearance were observed due to the reduced solubility of the drug. nih.gov This indicates the importance of pH control in the background electrolyte for successful separation.

Spectroscopic Characterization for Structural Elucidation of Oxidized Forms

The structural elucidation of oxidized forms of Ziprasidone, such as the N-oxide, relies heavily on spectroscopic techniques, particularly mass spectrometry and, following isolation, nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry, especially when coupled with a chromatographic separation technique like UHPLC, is a powerful tool for identifying and characterizing metabolites and impurities. akjournals.comresearchgate.netresearchgate.net The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides crucial information about the molecule's structure. For this compound, the transition from the precursor ion (m/z 427.9) to the product ion (m/z 177.0) is a key identifier. akjournals.comresearchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure elucidation. researchgate.net However, it typically requires the isolation of the compound in a pure form, which can be achieved through preparative HPLC. Once isolated, 1H NMR and 13C NMR spectra can provide detailed information about the chemical environment of each atom in the molecule, confirming the position of the N-oxide functionality. researchgate.net

Mass Spectrometry (MS/MS Fragmentation Analysis) for Metabolite and Impurity Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and structurally characterizing metabolites and impurities like this compound. researchgate.net In a typical analysis, this compound is first ionized, often using electrospray ionization (ESI), and the resulting molecular ion is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov

A common fragmentation pathway for this compound involves the loss of an oxygen atom from the N-oxide moiety, a process referred to as deoxygenation. nih.gov This can be a thermally activated process in the ion source of the mass spectrometer. nih.gov The resulting fragment ion has a mass-to-charge ratio (m/z) corresponding to that of the parent ziprasidone molecule.

One study detailed the use of an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) for the simultaneous determination of ziprasidone and its main impurities, including this compound. akjournals.com The selected reaction monitoring (SRM) transition for this compound was identified as m/z 427.9 → 177.0. akjournals.com The presence of similar fragment ions across the MS/MS spectra of ziprasidone and its impurities, such as this compound, points to shared structural motifs and fragmentation mechanisms. researchgate.net The structural similarity between ziprasidone and this compound is particularly high. researchgate.net

The identification of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the technique's utility in metabolic studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides valuable information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive confirmation of its chemical structure. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to elucidate the precise arrangement of atoms within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an IR spectrum is generated, which provides a "fingerprint" of the molecule's functional groups.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the N-oxide bond, the carbonyl group of the lactam ring, and various aromatic and aliphatic C-H bonds. While a specific IR spectrum for this compound was not found in the search results, the use of Fourier Transform Infrared (FTIR) spectroscopy to confirm the integrity of pure ziprasidone HCl and its compatibility with excipients has been demonstrated. researchgate.netresearchgate.net This indicates that IR spectroscopy is a standard tool in the analysis of ziprasidone and its derivatives.

Method Validation Parameters for Quantifying Oxidized Forms and Related Impurities

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of results. For the quantification of this compound and other related impurities, method validation is performed according to guidelines from the International Council for Harmonisation (ICH). globalresearchonline.netnih.gov

Selectivity and Specificity in Complex Matrices

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as impurities, degradation products, or matrix components. Specificity is the ultimate form of selectivity, ensuring that the signal is solely from the analyte.

In the context of this compound analysis, this means the method must be able to resolve it from the parent drug, ziprasidone, and other related impurities. akjournals.com A UHPLC-MS/MS method has been shown to be more selective than HPLC-UV methods for the simultaneous determination of ziprasidone and its main impurities, including this compound. akjournals.comakjournals.com The selectivity of these methods is often tested by analyzing placebo solutions and spiked samples to ensure no interference from excipients or other compounds. akjournals.comakjournals.com The use of a method validation kit with different column batches can also help ensure the long-term reliability of the method's selectivity. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for trace analysis, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.info These are particularly important for impurity analysis, where very low levels of substances must be accurately measured.

Several studies have reported the LOD and LOQ values for ziprasidone and its impurities using various analytical techniques. For instance, a UHPLC-MS/MS method determined the LOD and LOQ for Zip-oxide to be 0.0007 ppm and 0.002 ppm, respectively, which are equivalent to 0.0005% and 0.001% relative to the content of ziprasidone. akjournals.com Another HPLC method reported an LOD of less than 0.00002 mg/mL and an LOQ of less than 0.00006 mg/mL for oxy-ziprasidone, demonstrating high sensitivity. researchgate.net

The determination of these limits is often based on the signal-to-noise ratio, with an LOD typically defined as a signal-to-noise ratio of 3 and an LOQ as a signal-to-noise ratio of 10. globalresearchonline.net

Accuracy and Precision in Analytical Reproducibility

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are fundamental to ensuring the reproducibility and reliability of an analytical method.

The accuracy of methods for quantifying this compound is often evaluated through recovery studies. akjournals.comnih.gov This involves spiking a placebo with known amounts of the impurity at different concentration levels and calculating the percentage of the analyte that is recovered by the method. akjournals.com For this compound, accuracy has been evaluated at concentration levels of 50%, 100%, and 200% of the nominal concentration. akjournals.com

Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net Repeatability is determined by analyzing multiple samples of the same concentration on the same day, while intermediate precision involves the analysis being performed by different analysts on different days. globalresearchonline.net For a UHPLC-MS/MS method, the repeatability for this compound at a concentration of 0.45 ppm was determined, with the results expressed as standard deviation (SD) and relative standard deviation (RSD). akjournals.com

Linearity and Quantitative Range Determination

The linearity of an analytical method establishes a direct proportionality between the concentration of an analyte and the response of the analytical instrument. This is a critical parameter for the accurate quantification of this compound. Concurrently, the quantitative range defines the upper and lower concentration limits within which the analytical procedure maintains suitable precision, accuracy, and linearity.

Several studies have established the linearity of analytical methods for ziprasidone and its impurities, including this compound, often as part of a broader validation process. For instance, a UHPLC-MS/MS method demonstrated linearity for this compound with a correlation coefficient (r) above 0.99. akjournals.comakjournals.com The calibration solutions for impurities like this compound were typically prepared by diluting stock solutions to concentrations ranging from the limit of quantification (LOQ) up to 0.9 ppm. akjournals.comakjournals.com

In another study, a stability-indicating UHPLC method was developed and validated for ziprasidone and its potential impurities. tsijournals.com The linearity was assessed at seven concentration levels, from the LOQ to 200% of the maximum permitted level of the impurity, yielding a correlation coefficient (r²) greater than 0.99. tsijournals.com The LOQ for impurities was determined to be as low as 0.002% (0.01 µg/mL) relative to a test concentration of 0.5 mg/mL. tsijournals.comtsijournals.com Similarly, other HPLC and UPLC methods have reported linearity for ziprasidone and its related compounds over various concentration ranges, such as 10 to 50 µg/ml, with correlation coefficients consistently approaching 1.0. globalresearchonline.netresearchgate.net

The sensitivity of these methods is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound and other impurities, LOD and LOQ have been experimentally determined by methods such as the signal-to-noise (S/N) ratio approach, with typical S/N ratios of 3:1 for LOD and 10:1 for LOQ. mdpi.com One spectrofluorimetric method reported an LOD of 6.0 ng/mL and an LOQ of 20.0 ng/mL for ziprasidone. researchgate.net Another RP-HPLC method established an LOD of 0.002 µg/ml and an LOQ of 0.007 µg/ml. globalresearchonline.net

Table 1: Linearity and Quantitative Range Data for this compound and Related Compounds

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-MS/MSThis compound & other impuritiesLOQ to 0.9 ppm> 0.99-- akjournals.comakjournals.com
Stability-indicating UHPLCZiprasidone & impuritiesLOQ to 200% of permitted max level> 0.99-0.002% (0.01 µg/mL) tsijournals.comtsijournals.com
RP-HPLCZiprasidone HCl Monohydrate10 to 50 µg/ml0.99990.002 µg/ml0.007 µg/ml globalresearchonline.net
UPLCZiprasidone---- researchgate.net
SpectrofluorimetryZiprasidone HCl0.05-0.80 μg/mL-6.0 ng/mL20.0 ng/mL researchgate.net
HPLCZiprasidone & impurities25.0–75.0 µg/mL (Ziprasidone), 0.50–1.20 µg/mL (impurities)> 0.99-Determined by S/N ratio mdpi.com

Robustness of Developed Methods

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For methods analyzing this compound, robustness is typically evaluated by intentionally altering parameters such as mobile phase composition, pH, flow rate, column temperature, and injection volume. globalresearchonline.netwaters.comchromatographyonline.com

In one study validating a separation method for ziprasidone and its degradation products, robustness was assessed by varying the flow rate (0.7-0.9 mL/min), column temperature (30 to 60 °C), and injection volume (0.5-1.5 μL) using a full factorial experimental design. waters.com The method was found to be robust for both the active pharmaceutical ingredient (API) and its four degradation products, with results for peak retention time RSD and % area RSD falling within the predefined acceptance criteria. waters.com

Another study employing an RP-HPLC method for ziprasidone hydrochloride monohydrate concluded that the method was robust as the tailing factor remained less than 2.0 and the compound was well-separated under all modified conditions. globalresearchonline.net The percentage recovery also showed no significant change when critical parameters were varied. globalresearchonline.net The development of analytical methods using Quality by Design (QbD) principles, which involves a systematic approach to development, can lead to more robust methods. chromatographyonline.com

Sample Preparation Techniques for Isolation and Enrichment from Complex Matrices

The accurate analysis of this compound in complex matrices, such as biological fluids or pharmaceutical formulations, often requires sample preparation to remove interfering substances and to concentrate the analyte to a level suitable for detection. mdpi.comscience.gov The primary goals of sample preparation are to eliminate potential interferences, preconcentrate the analyte, and, if necessary, convert the analyte into a more suitable form for separation or detection. science.gov

For the analysis of drugs and their metabolites in biological matrices, which are inherently complex, sample preparation is a crucial and often time-consuming step. mdpi.comresearchgate.net Common techniques for the extraction of compounds like ziprasidone and its metabolites from biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com These methods are essential to ensure the accuracy, precision, and reliability of the subsequent analysis. researchgate.net

In the context of pharmaceutical dosage forms, sample preparation might involve dissolving the formulation in a suitable diluent. For instance, in several HPLC methods for ziprasidone, the sample is prepared by dissolving the capsule contents or the bulk drug in a mixture of solvents like methanol and water, or acetonitrile, methanol, and water with a small amount of hydrochloric acid. mdpi.comresearchgate.net The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the chromatographic system.

Quantitative Structure-Retention Relationship (QSRR) in Chromatographic Elution Modeling

Quantitative Structure-Retention Relationship (QSRR) is a computational modeling technique used to predict the retention time of chemical compounds in chromatographic systems based on their molecular structures. nih.govresearchgate.net This approach can be particularly useful in the analysis of drug impurities like this compound, as it can help in the identification of unknown degradation products and in method development. akjournals.comnih.gov

A QSRR study was conducted for ziprasidone and its main impurities, including this compound. nih.govresearchgate.netbg.ac.rs The study utilized computed molecular descriptors of the compounds along with their experimentally obtained HPLC retention times. nih.govresearchgate.net The most relevant molecular descriptors for predicting the chromatographic behavior of ziprasidone and its related compounds were identified as LogD (the distribution coefficient at a specific pH), LogP (the partition coefficient), molecular surface area (MS), and solvent accessible surface (SAS). nih.govresearchgate.netbg.ac.rs

The developed QSRR model demonstrated good predictive capacity, with a squared correlation coefficient (r²) of 0.913 in one study. bg.ac.rs Such models can be valuable for predicting the retention times of other ziprasidone derivatives, including metabolites and potential degradation products. nih.govresearchgate.netbg.ac.rs In one instance, a QSRR model was successfully used to predict the identity of an unknown impurity, which was subsequently confirmed by LC-MS analysis, highlighting the predictive power of this approach. nih.govresearchgate.net

Preclinical Pharmacokinetic and Disposition Studies of Oxidative Metabolites

In Vivo Disposition of Oxidative Metabolites in Animal Models (e.g., rats)

Preclinical studies in Long Evans rats have been instrumental in elucidating the in vivo disposition of ziprasidone's oxidative metabolites. Following oral administration of radiolabeled ziprasidone (B1663615), the drug is rapidly absorbed and extensively metabolized. nih.gov In female rats, oxidation at the benzisothiazole ring is a major metabolic pathway, leading to the formation of several oxidative metabolites. nih.gov

Key findings from these studies include:

Rapid Absorption and Distribution: Maximal plasma concentrations of both ziprasidone and its metabolites are typically reached within one hour of oral administration in both male and female rats. nih.gov

Significant Contribution of Metabolites to Circulating Radioactivity: Based on the area under the curve (AUC) values, metabolites account for a substantial portion of the total circulating radioactivity, with approximately 59% in male rats and 52% in female rats. nih.gov This highlights the extensive nature of ziprasidone's metabolism in this preclinical species.

Gender-Related Differences: A notable gender-related difference in metabolism has been observed. While N-dealkylation is the primary metabolic route in male rats, female rats predominantly metabolize ziprasidone through oxidation of the benzisothiazole ring. nih.gov

The major circulating oxidative metabolites identified in preclinical species include ziprasidone sulfoxide (B87167) and ziprasidone sulfone. hres.ca

Metabolic Clearance Pathways and Excretion Patterns of Oxidized Forms in Preclinical Species

The metabolic clearance of ziprasidone is complex, involving multiple pathways. In preclinical species, less than one-third of the metabolic clearance is mediated by cytochrome P450 (CYP) catalyzed oxidation, with CYP3A4 being the primary enzyme involved. fda.govpsychopharmacologyinstitute.com CYP1A2 may also play a minor role. hres.cafda.gov The other two-thirds of ziprasidone's metabolism occurs via reduction. fda.govpsychopharmacologyinstitute.com

Excretion of ziprasidone and its metabolites occurs through both urine and feces. In rats, approximately 21.6% of an administered dose is excreted in the urine and 55.6% in the feces over a seven-day period. nih.gov Biliary excretion also plays a role, accounting for about 19.2% of the dose in rats. nih.gov The total excretion in urine and bile suggests that at least 41% of the drug is absorbed after oral administration in this species. nih.gov Only a small fraction of the administered dose is excreted as the unchanged parent drug. nih.govfda.gov

The major metabolic pathways identified in rats include:

N-dealkylation of the ethyl side chain. nih.gov

Oxidation at the sulfur atom, leading to the formation of sulfoxide and sulfone metabolites. nih.gov

Oxidation on the benzisothiazole moiety (other than the sulfur atom). nih.gov

Hydration of the C=N bond followed by sulfur oxidation. nih.gov

Minor pathways include N-oxidation on the piperazine (B1678402) ring and hydrolysis of the oxindole (B195798) moiety. nih.gov

Excretion PathwayPercentage of Dose in Rats
Urine21.6%
Feces55.6%
Bile19.2%
Data from a study in Long Evans rats over a 7-day period following a single oral dose. nih.gov

Interplay with Parent Drug Pharmacokinetics in Preclinical Systems

The extensive metabolism of ziprasidone to its oxidative and other metabolites significantly influences the pharmacokinetic profile of the parent drug. The rapid formation of metabolites means that a large portion of the administered dose is quickly converted, leading to a relatively short half-life for ziprasidone itself. nih.gov

Structure Activity Relationship Sar Investigations of Oxidative Metabolites

Preclinical Pharmacological Activity Assessment of Ziprasidone (B1663615) N-oxide or Closely Related Oxidative Metabolites

Detailed preclinical pharmacological assessments specifically for Ziprasidone N-oxide are not extensively documented in the current body of scientific literature. The focus of most published research has been on the parent compound, ziprasidone, and its other major metabolites such as S-methyl-dihydroziprasidone and ziprasidone sulphoxide. fda.govpfizer.com

In Vitro Receptor Binding Profiles

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Ziprasidone

Receptor Ki (nM)
Serotonin (B10506) 5HT2A 0.4 fda.gov
Serotonin 5HT2C 1.3 fda.gov
Serotonin 5HT1D 2 fda.gov
Serotonin 5HT1A 3.4 fda.gov
Dopamine (B1211576) D2 4.8 fda.gov
Dopamine D3 7.2 fda.gov
α1-Adrenergic 10 fda.gov
Histamine (B1213489) H1 47 fda.gov

This table displays the binding affinities of the parent compound, ziprasidone, due to the absence of specific data for this compound.

In Vitro Enzyme Inhibition Studies

There is a lack of specific data on the in vitro enzyme inhibition properties of this compound. Studies on the parent compound, ziprasidone, have shown that it has a low potential for inhibiting major cytochrome P450 enzymes. fda.govdrugs.com In vitro studies using human liver microsomes indicated that ziprasidone has little inhibitory effect on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govdrugs.com This suggests a low likelihood of ziprasidone interfering with the metabolism of other drugs that are substrates for these enzymes. fda.gov

Comparison of Chemical Structure with Pharmacological Profile of Parent Compound and Other Metabolites

The chemical structure of this compound differs from the parent compound, ziprasidone, by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring. This structural modification, a result of oxidative metabolism likely mediated by CYP3A4, can significantly alter the physicochemical properties of the molecule, such as its polarity, and consequently, its pharmacological activity.

The introduction of the N-oxide functional group generally increases the hydrophilicity of a compound. This change can affect its ability to cross the blood-brain barrier and may alter its affinity for various receptors and enzymes compared to the parent drug. While the activity of ziprasidone is primarily attributed to the parent drug itself, some metabolites have been shown to possess pharmacological properties. psychopharmacologyinstitute.com For instance, ziprasidone sulphoxide and S-methyl-dihydroziprasidone have been tested in vitro and share properties that may predict a QTc-prolonging effect, similar to the parent compound. pfizer.commedsafe.govt.nz

Table 2: List of Compounds

Compound Name
Ziprasidone
This compound
S-methyl-dihydroziprasidone
Ziprasidone sulphoxide
Benzisothiazole piperazine (BITP) sulphoxide
BITP sulphone
Haloperidol
Olanzapine
Quetiapine
Risperidone
Thioridazine
Ketoconazole
Dextromethorphan
Estrogen
Progesterone
Lithium
Warfarin

Perspectives in Research on Ziprasidone N Oxide

Gaps in Understanding its Biological Role or Activity

The metabolism of ziprasidone (B1663615) is extensive, with less than 5% of the parent drug being excreted unchanged. nih.govnih.gov Research has identified four primary metabolic routes: N-dealkylation, sulfur oxidation, reductive cleavage of the benzisothiazole moiety, and hydration followed by oxidation or N-dearylation. nih.gov This complex metabolic process results in numerous metabolites.

Advancements in Analytical Techniques for Comprehensive Profiling

The detection and quantification of Ziprasidone N-oxide, often referred to as 'Zip-oxide' in analytical literature, are critical for the quality control of ziprasidone active pharmaceutical ingredients (APIs) and finished dosage forms. akjournals.com Over the years, analytical methodologies have evolved to provide greater sensitivity, selectivity, and efficiency in profiling ziprasidone and its related substances.

Several methods have been developed for the analysis of ziprasidone and its impurities, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, High-Performance Thin-Layer Chromatography (HPTLC), and capillary electrophoresis. akjournals.comakjournals.comresearchgate.net However, the challenge often lies in simultaneously separating all key impurities due to significant differences in their polarity. akjournals.com

More recent advancements have focused on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique has proven to be superior for the simultaneous determination of ziprasidone and its main impurities, including this compound. akjournals.comakjournals.com

TechniqueAdvantagesDisadvantages/LimitationsKey FindingsSource(s)
HPLC-UV Robust and widely available. Suitable for quantification at therapeutic concentrations.Less sensitive and selective compared to MS methods. May require multiple chromatographic systems or long run times (over 80 mins) to separate all official impurities.A limit of quantification of 10 ng/mL has been reported. Interference from other drugs like trimipramine (B1683260) can occur. akjournals.comnih.gov
UHPLC-MS/MS Higher selectivity and sensitivity. Shorter analysis time and reduced solvent consumption ("greener" method).Lower precision and accuracy have been noted in some comparisons, though correlation coefficients remain high (r > 0.99).Enables efficient and simultaneous determination of this compound and other key impurities. Confirmed as a more selective and sensitive method than HPLC-UV. akjournals.comakjournals.com

The development of these advanced analytical methods is crucial for ensuring that levels of impurities like this compound are maintained below the thresholds set by regulatory bodies such as the European Pharmacopoeia, where it is listed as Impurity B. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling Ziprasidone N-oxide in laboratory settings?

this compound is classified as a skin and eye irritant (Category 2/2A) and may cause respiratory discomfort. Researchers should:

  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
  • Work in a well-ventilated area or fume hood to avoid inhalation of dust.
  • Store the compound in a sealed container away from incompatible materials .
  • Implement emergency procedures, such as rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How can researchers validate the purity of this compound using pharmacopeial standards?

The United States Pharmacopeia (USP) outlines analytical methods for Ziprasidone Hydrochloride, which can be adapted for its N-oxide derivative:

  • Chromatography : Use reverse-phase HPLC with a C18 column, mobile phase (e.g., phosphate buffer and acetonitrile), and UV detection at 230 nm. System suitability requires ≤2.0% RSD for peak responses .
  • Impurity profiling : Quantify organic impurities (e.g., residual solvents) via gas chromatography (GC) with flame ionization detection (FID). Acceptance criteria for impurities like tetrahydrofuran (THF) are ≤0.4% .

Q. What spectroscopic techniques are suitable for structural confirmation of this compound?

  • Infrared (IR) spectroscopy : Compare sample spectra to reference standards to confirm functional groups (e.g., N-oxide stretching vibrations at ~1250–1350 cm⁻¹) .
  • Mass spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (C₂₁H₂₁ClN₄O₂S, exact mass 452.09 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on the mutagenic potential of N-oxide derivatives be resolved in this compound studies?

  • Structure–activity relationship (SAR) analysis : Apply substructure searches (e.g., aromatic N-oxide motifs) to evaluate mutagenicity alerts. For example, 2,6-Dimethylpyridine N-oxide showed antimutagenic effects in Ames tests, suggesting structural nuances influence toxicity .
  • Mechanistic assays : Conduct comparative studies using bacterial reverse mutation (Ames) and micronucleus tests to assess genotoxicity under varying metabolic activation conditions .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?

  • Isotope labeling : Synthesize ¹⁴C-labeled this compound to track metabolites in rodent models via liquid scintillation counting.
  • LC-MS/MS analysis : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry and compare pharmacokinetic profiles to the parent drug .

Q. How can researchers address discrepancies in stability data for this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B conditions) to identify degradation products.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life and validate stability-indicating methods (e.g., HPLC-DAD) for quantitating degradation impurities .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress (e.g., oxidation of Ziprasidone to its N-oxide).
  • Design of experiments (DoE) : Optimize parameters (e.g., reaction time, temperature, oxidant concentration) using factorial designs to minimize variability .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s receptor binding affinity?

  • Radioligand displacement assays : Use ³H-labeled ligands (e.g., dopamine D2 or serotonin 5-HT2A receptors) in competitive binding studies. Calculate IC₅₀ values and compare to Ziprasidone’s affinity .
  • Computational docking : Perform molecular dynamics simulations to predict binding modes and identify key interactions (e.g., hydrogen bonding with N-oxide groups) .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

  • Probit analysis : Model mortality or adverse effect rates across dose levels to determine LD₅₀/LC₅₀ values.
  • Benchmark dose (BMD) modeling : Identify the dose corresponding to a 10% increase in adverse effects (BMDL₁₀) for risk assessment .

Data Interpretation and Reporting

Q. How can researchers reconcile contradictory findings between in vitro and in vivo toxicity studies?

  • Interspecies extrapolation : Adjust for metabolic differences (e.g., cytochrome P450 activity) using allometric scaling or physiologically based pharmacokinetic (PBPK) models.
  • Bioavailability correction : Measure plasma protein binding and tissue distribution to refine in vitro-in vivo correlations (IVIVC) .

Q. What guidelines should be followed when documenting synthetic procedures for this compound?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Include reaction schemes, characterization data (e.g., NMR, HPLC chromatograms), and raw spectral files in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.